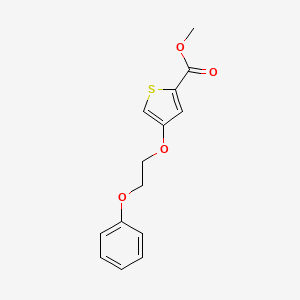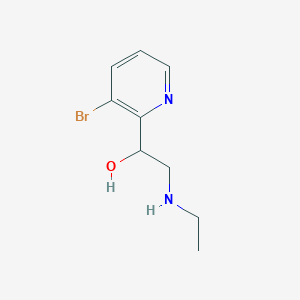
1-(3-Bromopyridin-2-yl)-2-(ethylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopyridin-2-yl)-2-(ethylamino)ethanol is an organic compound that features a bromopyridine moiety attached to an ethylaminoethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopyridin-2-yl)-2-(ethylamino)ethanol typically involves the bromination of pyridine followed by the introduction of the ethylaminoethanol group. One common method involves the following steps:
Bromination of Pyridine: Pyridine is treated with bromine in the presence of a catalyst to yield 3-bromopyridine.
Nucleophilic Substitution: 3-bromopyridine undergoes nucleophilic substitution with 2-(ethylamino)ethanol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and more efficient catalysts can be employed to enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromopyridin-2-yl)-2-(ethylamino)ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of 1-(2-pyridyl)-2-(ethylamino)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Bromopyridin-2-yl)-2-(ethylamino)ethanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopyridin-2-yl)-2-(ethylamino)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific compound it is used to synthesize.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Chloropyridin-2-yl)-2-(ethylamino)ethanol
- 1-(3-Fluoropyridin-2-yl)-2-(ethylamino)ethanol
- 1-(3-Iodopyridin-2-yl)-2-(ethylamino)ethanol
Uniqueness
1-(3-Bromopyridin-2-yl)-2-(ethylamino)ethanol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific types of chemical reactions, such as nucleophilic substitution, which may not be as favorable with other halogens.
Propriétés
Formule moléculaire |
C9H13BrN2O |
|---|---|
Poids moléculaire |
245.12 g/mol |
Nom IUPAC |
1-(3-bromopyridin-2-yl)-2-(ethylamino)ethanol |
InChI |
InChI=1S/C9H13BrN2O/c1-2-11-6-8(13)9-7(10)4-3-5-12-9/h3-5,8,11,13H,2,6H2,1H3 |
Clé InChI |
AZZDBMOKRAXVJB-UHFFFAOYSA-N |
SMILES canonique |
CCNCC(C1=C(C=CC=N1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


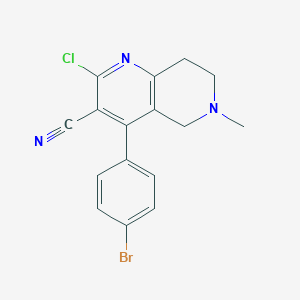
![5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde](/img/structure/B13016234.png)


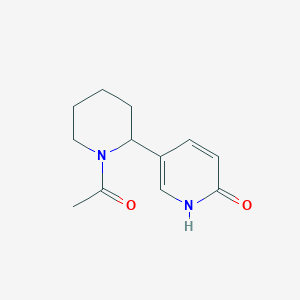
![2-Thia-7-azaspiro[4.5]decane](/img/structure/B13016250.png)

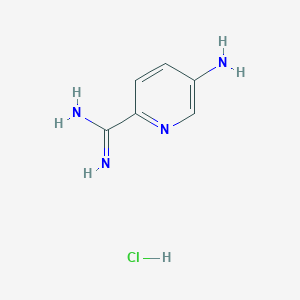

![4-Amino-octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13016278.png)
![Benzo[d]isothiazol-6-ylmethanol](/img/structure/B13016282.png)


